![molecular formula C13H18ClN3O2 B567559 Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate CAS No. 1246471-48-6](/img/structure/B567559.png)
Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate
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Description
Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is a heterocyclic organic compound . Its IUPAC name is ethyl [1- (6-chloro-3-pyridazinyl)-4-piperidinyl]acetate . The molecular weight of this compound is 283.76 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClN3O2/c1-2-19-13(18)9-10-5-7-17(8-6-10)12-4-3-11(14)15-16-12/h3-4,10H,2,5-9H2,1H3 . The Canonical SMILES is CCOC(=O)CC1CCN(CC1)C2=NN=C(C=C2)Cl .Physical And Chemical Properties Analysis
The molecular formula of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is C13H18ClN3O2 . It has 5 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Analgesic and Anti-inflammatory Activity
A significant body of research has focused on the synthesis and evaluation of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, including Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, for their analgesic and anti-inflammatory properties. These compounds have been tested in vivo for analgesic and anti-inflammatory activity using models like p-benzoquinone-induced writhing test and carrageenan-induced hind paw edema, respectively. The studies found that these derivatives exhibit better analgesic and anti-inflammatory activity compared to their parent compounds and have a lower ulcerogenic effect, making them potential candidates for further pharmaceutical development (Duendar et al., 2007).
Crystal Structure and Molecular Design
Research has also been conducted on the crystal structure and molecular design involving Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate derivatives. These studies focus on understanding the molecular interactions, bonding, and configurations that contribute to the compound's biological activities. For instance, investigations into the crystal structure of related compounds aim to elucidate the absence of strong hydrogen bonds despite the presence of good hydrogen-bond donors, which can inform the design of new derivatives with enhanced properties (Bhatt & Desiraju, 2006).
Herbicidal Activities
Further research explores the herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate. These compounds exhibit significant herbicidal activities against dicotyledonous plants, highlighting the potential of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate and its derivatives in agricultural applications (Xu et al., 2008).
Synthesis and Characterization
The synthesis and characterization of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate derivatives are crucial for advancing scientific knowledge on these compounds. Studies have detailed the synthesis routes, crystal structures, and spectroscopic studies of new pyridazinone derivatives. These investigations provide insight into the compounds' stability, reactivity, and potential biological activities, laying the groundwork for future pharmaceutical and chemical research (Kalai et al., 2021).
properties
IUPAC Name |
ethyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-19-13(18)9-10-5-7-17(8-6-10)12-4-3-11(14)15-16-12/h3-4,10H,2,5-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTDRIHFGFJLBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219301 |
Source
|
Record name | Ethyl 1-(6-chloro-3-pyridazinyl)-4-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate | |
CAS RN |
1246471-48-6 |
Source
|
Record name | Ethyl 1-(6-chloro-3-pyridazinyl)-4-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(6-chloro-3-pyridazinyl)-4-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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